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Efficacy of Glasdegib + LDAC by AML Type

The following table summarizes the overall survival data from the phase 2 BRIGHT AML 1003 trial, which

specifically analyzed outcomes based on whether patients had de novo or secondary AML [1].

Patient Subgroup & Overall Survival Hazard Ratio (HR) vs. Median Overall
Treatment LDAC alone Survival

Overall Population [1]

Glasdegib + LDAC (n=78) HR: 0.495 (95% CI: 0.325-0.752); p = 0.0004 8.3 months

LDAC alone (n=38) (Reference) 4.3 months

De novo AML [1]

Glasdegib + LDAC (n=38) HR: 0.720 (95% CI: 0.395-1.312); p = 0.14 6.6 months

LDAC alone (n=18) (Reference) 4.3 months

Secondary AML [1]

Glasdegib + LDAC (n=40) HR: 0.287 (95% CI: 0.151-0.548); p < 0.0001 9.1 months
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Patient Subgroup & Overall Survival Hazard Ratio (HR) vs. Median Overall
Treatment LDAC alone Survival
LDAC alone (n=20) (Reference) 4.1 months

The data indicates that the significant survival benefit of glasdegib is driven predominantly by its effect in

patients with secondary AML, where it reduced the risk of death by over 70% [1].

Key Experimental Protocol: BRIGHT AML 1003 Trial

The data in the table above comes from the pivotal BRIGHT AML 1003 study, an open-label, randomized,
multicenter, phase II clinical trial (NCT01546038) [1] [2] [3].

e Objective: To evaluate the long-term efficacy and safety of glasdegib + LDAC versus LDAC alone in
patients with AML or high-risk myelodysplastic syndrome who were ineligible for intensive
chemotherapy [1].

e Patient Population: Adults aged =55 years with newly diagnosed, previously untreated AML.
Ineligibility for intensive chemotherapy was defined by at least one of: age =75 years, severe cardiac
disease, ECOG performance status of 2, or baseline serum creatinine >1.3 mg/dL [1] [2].

¢ Study Design: Patients were randomized in a 2:1 ratio to receive:

o Experimental Arm: Glasdegib (100 mg orally, once daily) plus LDAC (20 mg subcutaneously,
twice daily for 10 days, every 28-day cycle) [1].
o Control Arm: LDAC alone on the same schedule [1].

¢ Primary Endpoint: Overall Survival (OS) [1].

e Subgroup Analysis: A post-hoc analysis assessed OS in pre-defined subgroups, including patients
with de novo AML and secondary AML (the latter defined as AML evolving from prior myeloid disease
or after previous cytotoxic therapy/radiation) [1].

Important Context from Later-Stage Trial

It is crucial for researchers to note that the promising subgroup results from the phase 2 trial were not

confirmed in the larger phase 3 BRIGHT AML 1019 trial [4].

e This trial evaluated glasdegib combined with either intensive chemotherapy
(cytarabine/daunorubicin) or non-intensive chemotherapy (azacitidine).
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e The study did not meet its primary endpoint, as the addition of glasdegib did not significantly
improve overall survival compared to placebo in either the intensive or non-intensive study groups [4].

e The findings suggest that the efficacy of glasdegib may be specific to the treatment combination (i.e.,
with LDAC) and the specific patient population (older, unfit for intensive chemo) studied in the phase
2 trial, and does not extend to all chemotherapy backbones [4].

Mechanism of Action

The following diagram illustrates the proposed mechanism of action for glasdegib, which provides a

scientific rationale for its use across AML subtypes, even in the absence of complete remission.
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Glasdegib is an oral, selective inhibitor of the Hedgehog signaling pathway. It binds to and inhibits the
Smoothened (SMO) receptor, a key transmembrane protein in the pathway [5] [6]. In AML, aberrant
Hedgehog signaling contributes to the maintenance and survival of leukemic stem cells (LSCs). By
inhibiting this pathway, glasdegib targets LSCs, which are thought to be responsible for disease initiation,
relapse, and chemoresistance [2] [3]. This mechanism is distinct from the direct cytotoxic effects of
conventional chemotherapy and explains why clinical benefits (such as improved blood cell counts and

transfusion independence) can be observed even in patients who do not achieve a complete remission [2] [3].

Conclusion

For researchers and drug development professionals, the key takeaways are:

o Established Efficacy: The combination of glasdegib and LDAC shows a statistically significant and
clinically meaningful overall survival benefit in patients with secondary AML who are unfit for intensive
chemotherapy [1].

o Differential Effect: The treatment effect is markedly more pronounced in secondary AML than in de
novo AML, suggesting that the biological context of the disease influences its efficacy [1].

e Combination-Specific Outcome: The success in the phase 2 LDAC combination trial did not
translate to the phase 3 trials with different chemotherapy backbones, highlighting the importance of
the specific therapeutic context in clinical development [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001731#glasdegib-efficacy-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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